molecular formula C12H8ClNO3 B14594282 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-23-1

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride

Katalognummer: B14594282
CAS-Nummer: 61088-23-1
Molekulargewicht: 249.65 g/mol
InChI-Schlüssel: ROELSFRWYOIABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has a unique structure that includes a furoindole moiety, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the furo moiety. The final step involves the chlorination of the carbonyl group to form the carbonyl chloride derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
  • 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
  • 4-Methoxy-1H-indole-2-carboxylic acid

Uniqueness

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to its furoindole moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61088-23-1

Molekularformel

C12H8ClNO3

Molekulargewicht

249.65 g/mol

IUPAC-Name

6-methoxy-4H-furo[3,2-b]indole-2-carbonyl chloride

InChI

InChI=1S/C12H8ClNO3/c1-16-6-2-3-7-8(4-6)14-9-5-10(12(13)15)17-11(7)9/h2-5,14H,1H3

InChI-Schlüssel

ROELSFRWYOIABE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.